3-(二氟甲基)-2-氧代哌啶-3-甲酰胺

货号 B175896

CAS 编号:

126309-11-3

分子量: 192.16 g/mol

InChI 键: NBGSVZPNDIXPOT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .科学研究应用

-

Late-stage difluoromethylation

- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry

- Application : This approach converts the trifluoromethyl to the difluoromethyl motifs, representing an efficient synthetic strategy .

- Methods : The method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

- Results : This new approach enables diverse functional group transformations, offering a versatile platform for drug and agrochemical discovery .

-

Difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry

- Application : This strategy is best applied to heteroaromatics .

- Methods : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

- Results : Cases of stereoselective difluoromethylation are still limited. In this sub-field, an exciting departure is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

-

Formation of X–CF2H bond where X is oxygen, nitrogen or sulfur

- Application : This is conventionally achieved upon reaction with ClCF2H .

- Methods : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Difluoromethylation of Quinoxalin-2-ones

- Application : The CF2H moiety has a significant potential utility in drug design and discovery, and the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

- Methods : This process involves the visible-light-driven difluoromethylation of Quinoxalin-2-ones .

- Results : This method provides a facile entry to pharmaceutically important 3-Difluoromethyl-quinoxalin-2-ones .

-

Difluoromethylation in Flow Chemistry

- Application : This approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .

- Methods : This method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

- Results : This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .

未来方向

属性

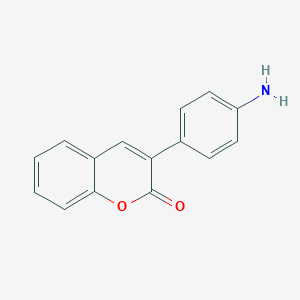

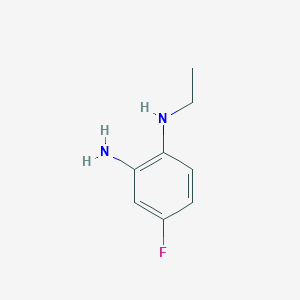

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

CAS RN |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

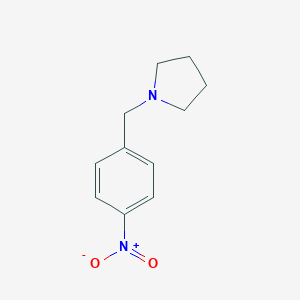

1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL

17977-39-8

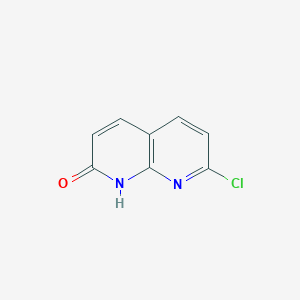

7-Chloro-1,8-naphthyridin-2-ol

15944-34-0

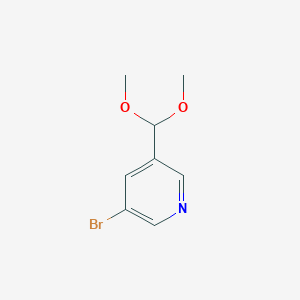

3-Bromo-5-(dimethoxymethyl)pyridine

163163-79-9

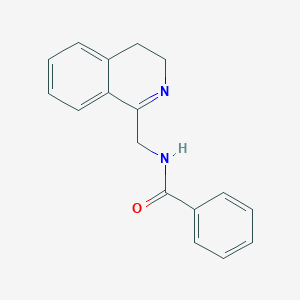

1-(Benzoylamino)methyl-3,4-dihydro isoquinoline

132056-76-9

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)